Moderate Inhibition of Human Carbonic Anhydrase I as a Baseline for Scaffold Optimization
2-Mercapto-1-(pyrrolidin-1-yl)ethanone demonstrates a baseline inhibitory activity against human carbonic anhydrase I (hCA I) with a Ki of 3.70 µM (3.70E+3 nM) [1]. While this affinity is moderate, it establishes a quantifiable starting point for structure-activity relationship (SAR) studies. This activity is attributed to the mercapto group's ability to interact with the enzyme's active site zinc ion, a mechanism common to many thiol-based CA inhibitors [2]. In contrast, a structurally related analog, 1-(2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone, which incorporates a pyridine moiety, may exhibit altered potency due to enhanced π-stacking interactions . This comparison highlights that even subtle modifications to the mercapto-pyrrolidine ethanone core can significantly alter enzyme inhibition profiles.
| Evidence Dimension | Inhibition constant (Ki) against human carbonic anhydrase I (hCA I) |
|---|---|
| Target Compound Data | Ki = 3.70 µM |
| Comparator Or Baseline | Not directly compared; baseline for SAR. Reference analog: 1-(2-(6-mercapto-5-methylpyridin-3-yl)pyrrolidin-1-yl)ethanone (qualitative, no Ki data available). |
| Quantified Difference | N/A (Baseline measurement) |
| Conditions | CO2 hydration-based stopped-flow assay; compound incubated with enzyme for 15 minutes prior to testing. |
Why This Matters
For scientists selecting a starting point for a CA inhibitor project, this compound provides a characterized, moderate-activity scaffold with a well-defined binding mode (zinc coordination), which is a quantifiable advantage over completely uncharacterized mercapto-pyrrolidine analogs.
- [1] BindingDB. (n.d.). BDBM50133395 (CHEMBL3632831): Ki: 3.70E+3 nM for human carbonic anhydrase I. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50133395 View Source
- [2] Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Review on CA inhibition mechanism by thiols). View Source
